molecular formula C13H10F2O B6373318 2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol CAS No. 1261995-42-9

2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol

Cat. No.: B6373318
CAS No.: 1261995-42-9
M. Wt: 220.21 g/mol
InChI Key: ATBQNKVBRQQDBW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-methylphenol with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylphenol: Similar in structure but lacks the additional fluorine atom on the phenyl ring.

    5-Fluoro-2-methylphenol: Similar but with a different substitution pattern on the phenyl ring.

    2-Fluoro-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

2-Fluoro-5-(5-fluoro-2-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique substitution pattern can lead to distinct properties and applications in various fields.

Properties

IUPAC Name

2-fluoro-5-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-10(14)7-11(8)9-3-5-12(15)13(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQNKVBRQQDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684181
Record name 4,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-42-9
Record name 4,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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